molecular formula C17H15N5O3S B4197770 4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate

4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate

Cat. No. B4197770
M. Wt: 369.4 g/mol
InChI Key: KXNYPXLEFHODMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate is not fully understood. However, it is believed that this compound exhibits its antimicrobial and anticancer activity by interfering with the DNA replication process in bacteria and cancer cells. It is also believed that this compound exhibits its fluorescent properties by binding to metal ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of various bacteria and fungi by interfering with their DNA replication process. It has also been found to induce apoptosis in various cancer cell lines. In addition, this compound has been found to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate in laboratory experiments include its antimicrobial and anticancer activity, as well as its fluorescent properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate. One direction is to further investigate its mechanism of action and its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential applications in the development of new antimicrobial and anticancer agents. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.

Scientific Research Applications

4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate has been studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial activity against various bacteria and fungi. It has also been found to exhibit anticancer activity against various cancer cell lines. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4-acetamidophenyl) 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-12(23)18-13-7-9-15(10-8-13)25-16(24)11-26-17-19-20-21-22(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYPXLEFHODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.